

Rosiptor Acetate: A Tool for Investigating Cellular Signaling, Not Lipid Metabolism

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Compound of Interest

Compound Name: *Rosiptor Acetate*

Cat. No.: *B610561*

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Researchers, scientists, and drug development professionals should note that **Rosiptor Acetate**, also known as AQX-1125, is primarily recognized as a modulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway through its activation of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). Current scientific literature does not support its use as a direct tool for studying lipid signaling pathways in the context of metabolic regulation, such as those governed by peroxisome proliferator-activated receptors (PPARs).

Rosiptor Acetate has been investigated for its anti-inflammatory properties in various clinical trials. Its mechanism of action centers on the activation of SHIP1, an enzyme that plays a crucial role in regulating cell growth, survival, and immune responses.^{[1][2][3][4]} The activation of SHIP1 leads to the hydrolysis of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling cascade. By reducing the levels of PIP3, **Rosiptor Acetate** effectively downregulates this pathway, which is often overactive in inflammatory diseases and certain cancers.

While the PI3K/Akt pathway is known to intersect with various metabolic processes, including glucose and lipid metabolism, the body of research on **Rosiptor Acetate** has been overwhelmingly focused on its immunomodulatory and anti-inflammatory effects. Studies have detailed its ability to inhibit the activation of inflammatory cells, reduce cytokine production, and suppress leukocyte chemotaxis.

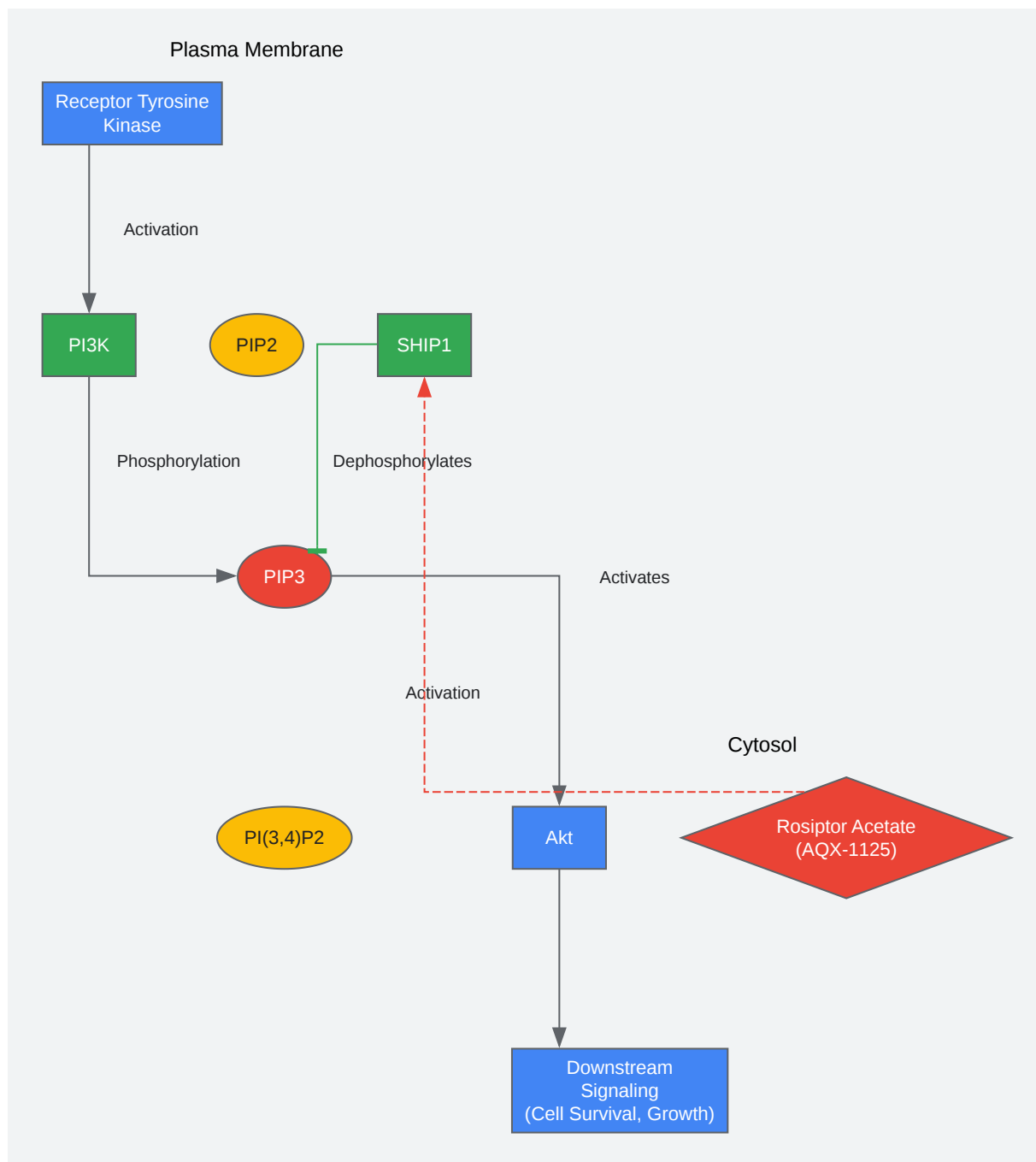
It is important for researchers to understand that there is a lack of published evidence demonstrating **Rosiptor Acetate's** utility as a specific tool for elucidating lipid signaling

mechanisms. The compound's development for several inflammatory conditions was ultimately discontinued due to a lack of efficacy in late-stage clinical trials.

Mechanism of Action: The SHIP1-PI3K/Akt Pathway

Rosiptor Acetate functions as an activator of SHIP1. This enzyme is a critical negative regulator of the PI3K/Akt signaling pathway. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and downstream signaling events that promote cell survival, proliferation, and growth.

Rosiptor Acetate enhances the catalytic activity of SHIP1, which dephosphorylates PIP3 at the 5' position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action reduces the concentration of PIP3 at the plasma membrane, thereby attenuating the activation of Akt and subsequent downstream signaling.



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Caption: The signaling pathway modulated by **Rosiptor Acetate**.

Experimental Protocols: Not Applicable for Lipid Signaling Studies

Due to the absence of studies utilizing **Rosiptor Acetate** as a tool for investigating lipid signaling pathways, detailed experimental protocols for such applications cannot be provided. Researchers seeking to study lipid metabolism are advised to utilize established tools and compounds with well-documented effects on relevant pathways, such as specific PPAR agonists or antagonists.

Concluding Remarks

In summary, **Rosiptor Acetate**'s established role is as a SHIP1 activator that modulates the PI3K/Akt signaling pathway, primarily influencing inflammatory and immune responses. There is no scientific basis to support its use as a tool for the direct study of lipid signaling pathways. The scientific community is encouraged to rely on validated methods and molecules for the investigation of lipid metabolism.

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